molecular formula C9H13NO2 B3051606 Ethyl 5-ethyl-1H-pyrrole-2-carboxylate CAS No. 35011-31-5

Ethyl 5-ethyl-1H-pyrrole-2-carboxylate

Cat. No.: B3051606
CAS No.: 35011-31-5
M. Wt: 167.2 g/mol
InChI Key: NVGWUBMOJMJEDD-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C9H13NO2 It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-ethyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ethylamine under acidic conditions to form the pyrrole ring. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrroles, pyrrole-2-carboxylic acids, and pyrrole-2-alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 5-ethyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-ethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 5-ethyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:

  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate
  • Ethyl 5-formyl-1H-pyrrole-2-carboxylate
  • Ethyl 5-phenyl-1H-pyrrole-2-carboxylate

These compounds share a similar pyrrole core but differ in their substituents, which can significantly impact their chemical properties and applications. This compound is unique due to its specific ethyl substitution, which can influence its reactivity and biological activity .

Biological Activity

Ethyl 5-ethyl-1H-pyrrole-2-carboxylate (EtEEPC) is a pyrrole derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth exploration of the biological activity of EtEEPC, including its antimicrobial properties, potential as a therapeutic agent, and its role in organic synthesis.

Chemical Structure and Properties

EtEEPC has the chemical formula C₈H₉NO₂ and features a pyrrole ring substituted at the 5-position with an ethyl group and at the 2-position with an ethoxycarbonyl group. This unique substitution pattern influences its reactivity and biological interactions, making it a valuable precursor in the synthesis of various substituted pyrroles.

Antimicrobial Properties

One of the notable biological activities of EtEEPC is its antimicrobial potential. Studies have indicated that it exhibits activity against various bacterial strains, including those resistant to common antibiotics. The compound's mechanism of action is thought to involve interference with bacterial cell wall synthesis and function, although detailed mechanisms remain under investigation.

Anticonvulsant Activity

Research has also highlighted the potential of EtEEPC as a precursor for developing anticonvulsant agents. Its structural characteristics allow for modifications that enhance anticonvulsant efficacy. For instance, derivatives synthesized from EtEEPC have shown promising results in animal models of epilepsy, indicating its potential for further development as a therapeutic agent.

Interaction Studies

EtEEPC has been studied for its binding affinities with various biological targets, including enzymes and receptors. These interaction studies utilize techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to elucidate the compound's mechanism of action and therapeutic effects. The findings suggest that modifications to the ethyl group can significantly affect binding affinity and selectivity .

Case Study 1: Antitubercular Activity

A study focused on pyrrole derivatives similar to EtEEPC demonstrated significant antitubercular activity. Compounds derived from pyrrole-2-carboxamides were evaluated against Mycobacterium tuberculosis, showing minimal inhibitory concentrations (MIC) below 0.016 μg/mL. This suggests that structural modifications to compounds like EtEEPC could enhance activity against drug-resistant strains of tuberculosis .

Case Study 2: Antitumor Evaluations

Another investigation assessed the antitumor potential of pyrrole derivatives, including those synthesized from EtEEPC. The compounds were tested against various human carcinoma cell lines, revealing varying degrees of cytotoxicity and growth inhibition. Notably, certain derivatives exhibited IC₅₀ values comparable to established chemotherapeutic agents .

Comparative Analysis with Related Compounds

To better understand the unique properties of EtEEPC, it is useful to compare it with other pyrrole derivatives:

Compound NameStructural FeaturesUnique Properties
Ethyl 5-methyl-1H-pyrrole-2-carboxylateMethyl substitution at the 5-positionDifferent reactivity due to steric hindrance
Ethyl 5-nitro-1H-pyrrole-2-carboxylateNitro group at the 5-positionNotable antibacterial activity against tuberculosis
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylateDimethyl substitutions at positions 3 and 5Enhanced lipophilicity affecting bioavailability

The comparison illustrates how variations in substitution can lead to significant differences in biological activity and reactivity.

Properties

IUPAC Name

ethyl 5-ethyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-7-5-6-8(10-7)9(11)12-4-2/h5-6,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGWUBMOJMJEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(N1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344509
Record name Ethyl 5-ethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35011-31-5
Record name Ethyl 5-ethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Absolute EtOH (6 ml) was added to a 21 wt % solution of sodium ethoxide in EtOH (0.33 ml, 1.05 mmol) followed by the portion-wise addition of 2,2,2-trichloro-1-(5-ethyl-1H-pyrrol-2-yl)ethanone (J. Chem. Soc. Perkin Trans 1, 1996, 03) (2.1 g, 8.75 mmol) under nitrogen. The resulting yellow solution was stirred at room temperature for 30 minutes. Then the reaction was concentrated to give light orange oil. Hydrochloric acid (3 M, 2.5 ml) and diethyl ether (8 ml) were added to the oil and layers separated. The aqueous layer was extracted with diethyl ether (×2) and the combined organic extracts were washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate and concentrated to give the desired product as a white solid (1.27 g, 86%).
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.33 mL
Type
reactant
Reaction Step One
Name
2,2,2-trichloro-1-(5-ethyl-1H-pyrrol-2-yl)ethanone
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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